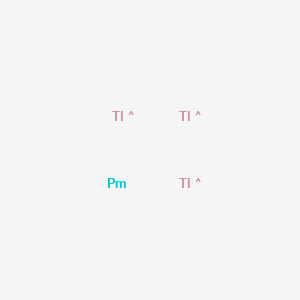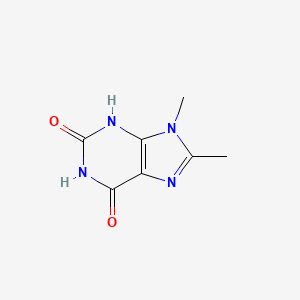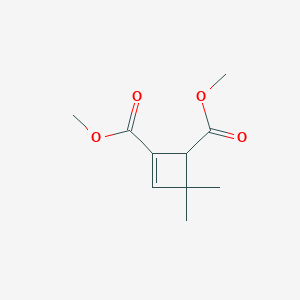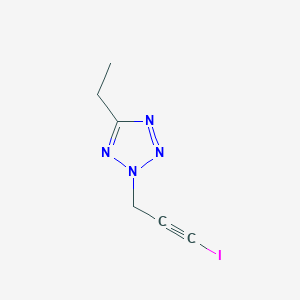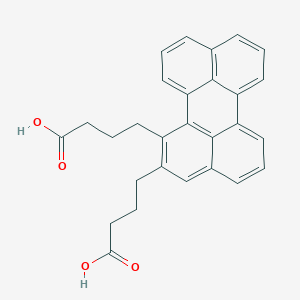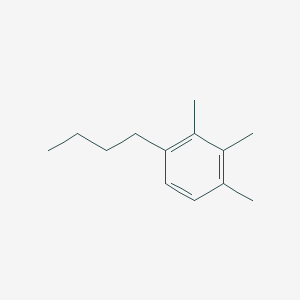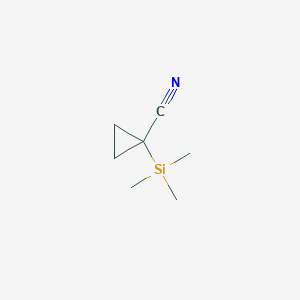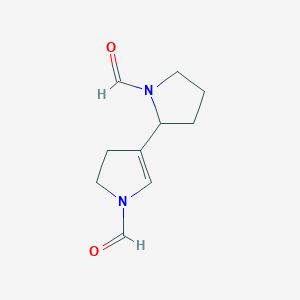
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a dihydropyrrole ring, both of which are functionalized with formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina can yield pyrrolidine derivatives . Further functionalization of these derivatives can lead to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous tube or tube bundle reactors operated in the cycle gas method. The reaction is carried out in the liquid phase, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and dihydropyrrole derivatives, such as:
- Pyrrolidine
- Pyrroline
- Pyrrolizidine
Uniqueness
What sets 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde apart is its dual formyl functionalization and the fusion of pyrrolidine and dihydropyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93172-23-7 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(1-formylpyrrolidin-2-yl)-2,3-dihydropyrrole-1-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c13-7-11-5-3-9(6-11)10-2-1-4-12(10)8-14/h6-8,10H,1-5H2 |
InChI Key |
BHRDOAUHWVDPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
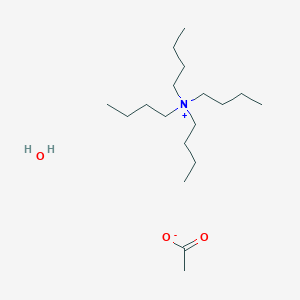

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
